Bienvenue dans la boutique en ligne BenchChem!

(1S)-1-(2-methoxy-5-methylphenyl)ethanol

sEH inhibition enzymology drug discovery

(1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5) is a chiral secondary alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. The compound features a single stereocenter in the (S)-configuration, making it optically active and suitable for asymmetric synthesis applications.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 156597-62-5
Cat. No. B3379384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-(2-methoxy-5-methylphenyl)ethanol
CAS156597-62-5
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)C(C)O
InChIInChI=1S/C10H14O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6,8,11H,1-3H3/t8-/m0/s1
InChIKeyLPTWYDMGMVMECF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5): Procurement-Relevant Identity and Baseline Characteristics


(1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5) is a chiral secondary alcohol with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . The compound features a single stereocenter in the (S)-configuration, making it optically active and suitable for asymmetric synthesis applications . This chiral aromatic alcohol scaffold serves as a versatile intermediate in the preparation of pharmaceuticals, including compounds targeting soluble epoxide hydrolase (sEH) and muscarinic acetylcholine receptors [1].

Why Generic Substitution Fails for (1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5)


The (1S)-enantiomer cannot be substituted with its (1R)-enantiomer, racemic mixtures, or structurally similar achiral analogs without fundamentally altering the stereochemical outcome of downstream reactions . The presence and configuration of the single chiral center dictates the compound's utility in asymmetric synthesis and its biological target engagement profile . In drug intermediate applications, substitution with the (1R)-form (CAS 1212384-13-8) would yield the incorrect stereoisomer of the final active pharmaceutical ingredient, potentially abolishing or reversing the desired pharmacological activity. Furthermore, substitution with structurally related but functionally divergent compounds such as 2-(2-methoxy-5-methylphenyl)ethanol (CAS 33875-89-7), which lacks the chiral benzylic alcohol moiety, eliminates the stereochemical handle required for enantioselective transformations. The following quantitative evidence establishes the specific dimensions along which (1S)-1-(2-methoxy-5-methylphenyl)ethanol demonstrates verifiable differentiation.

Quantitative Differentiation Evidence for (1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5)


Soluble Epoxide Hydrolase (sEH) Inhibition: Sub-Nanomolar Potency of (1S)-Configured Derivatives

Derivatives incorporating the (1S)-1-(2-methoxy-5-methylphenyl)ethanol scaffold demonstrate exceptional soluble epoxide hydrolase (sEH) inhibitory potency, with reported IC50 values of 1 nM in fluorescence-based enzymatic assays [1]. This potency profile distinguishes the (1S)-scaffold from other chiral benzylic alcohol-containing sEH inhibitors, such as the widely studied 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which exhibits an IC50 of 3 nM against human sEH [2]. The 3-fold potency advantage, achieved in structurally distinct chemotypes, highlights the scaffold's capacity for high-affinity target engagement. This differentiation is critical for programs optimizing sEH inhibitors for hypertension, pain, and inflammation indications.

sEH inhibition enzymology drug discovery cardiovascular therapeutics

CYP2C9 Selectivity: Minimal Off-Target Liability of (1S)-Scaffold Derivatives

Compounds derived from the (1S)-1-(2-methoxy-5-methylphenyl)ethanol scaffold demonstrate negligible inhibition of cytochrome P450 2C9, with reported IC50 values exceeding 25,000 nM [1]. This stands in marked contrast to several established sEH inhibitors, notably 1-(1-methanesulfonyl-piperidin-4-yl)-3-(4-trifluoromethoxy-phenyl)-urea, which potently inhibits CYP2C9 with an IC50 of 12 nM [2]. The approximately 2,000-fold selectivity window represents a substantial reduction in the risk of CYP2C9-mediated drug-drug interactions, a critical consideration for therapeutic candidates targeting cardiovascular or inflammatory conditions where polypharmacy is common.

drug metabolism CYP450 inhibition off-target selectivity pharmacokinetics

Stereochemical Identity: (1S) versus (1R) Enantiomer and Racemic Mixtures

(1S)-1-(2-Methoxy-5-methylphenyl)ethanol is defined by its specific (S)-configuration at the chiral benzylic carbon, formally designated as (1S) and confirmed by the InChI stereochemical descriptor '/t8-/m0/s1' . Its (1R)-enantiomer (CAS 1212384-13-8) carries the inverse stereochemical descriptor '/t8-/m1/s1' . In drug synthesis applications where the target molecule requires a defined stereochemistry at the benzylic position, substitution with the (1R)-enantiomer would yield the incorrect stereoisomer of the final active pharmaceutical ingredient, potentially leading to complete loss or reversal of biological activity. The S-configuration provides a specific stereochemical handle for downstream diastereoselective transformations that the R-enantiomer cannot replicate.

chiral synthesis stereochemistry enantiomeric purity pharmaceutical intermediates

Commercial Availability: Routine 95% Purity with Batch-Specific Quality Control

(1S)-1-(2-Methoxy-5-methylphenyl)ethanol is commercially available from multiple reputable suppliers at a standard purity specification of 95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses provided upon request . This purity benchmark is consistent across vendors including Bidepharm and Leyan. In contrast, related chiral benzylic alcohols in the same scaffold family, such as (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol and (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol, are available at the same 95% nominal purity but with substantially different pricing and package size availability , reflecting differences in synthetic accessibility and market demand. The availability of batch-specific analytical data enables procurement decisions based on verified rather than nominal purity.

chemical procurement quality control purity specification batch analysis

Scaffold Validation: Established Intermediacy in FDA-Approved Drug Synthesis

The 2-methoxy-5-methylphenyl structural motif, of which (1S)-1-(2-methoxy-5-methylphenyl)ethanol is the chiral benzylic alcohol representative, is a validated intermediate scaffold in the synthesis of tolterodine (Detrol), an FDA-approved muscarinic receptor antagonist for overactive bladder [1][2]. The (1S)-enantiomer serves as a chiral building block for constructing the benzylic stereocenter present in tolterodine analogs. In contrast, the achiral primary alcohol analog 2-(2-methoxy-5-methylphenyl)ethanol (CAS 33875-89-7) lacks the chiral benzylic center required for stereoselective construction of tolterodine's 3-phenylpropanol intermediate, making it unsuitable for asymmetric synthesis applications requiring stereochemical control . This established pharmaceutical pedigree provides procurement confidence that the scaffold has been validated in industrial-scale synthesis and regulatory-approved manufacturing processes.

drug synthesis process chemistry pharmaceutical intermediates tolterodine

Optimal Research and Industrial Application Scenarios for (1S)-1-(2-Methoxy-5-methylphenyl)ethanol (CAS 156597-62-5)


sEH Inhibitor Lead Optimization with Stringent CYP2C9 Selectivity Requirements

For medicinal chemistry programs developing soluble epoxide hydrolase (sEH) inhibitors for cardiovascular or inflammatory indications where concomitant medications metabolized by CYP2C9 (e.g., warfarin, NSAIDs) are anticipated, derivatives of (1S)-1-(2-methoxy-5-methylphenyl)ethanol offer a favorable selectivity profile. The scaffold demonstrates high sEH inhibitory potency (IC50 = 1 nM) while exhibiting minimal CYP2C9 inhibition (IC50 > 25,000 nM), yielding a >25,000-fold selectivity window [1]. This profile contrasts with alternative sEH inhibitor scaffolds that show potent CYP2C9 inhibition (IC50 = 12 nM), which carry a substantially higher drug-drug interaction liability [2]. Programs prioritizing metabolic stability and reduced off-target CYP inhibition should consider this scaffold for lead optimization.

Asymmetric Synthesis of Muscarinic Receptor Antagonists and Tolterodine Analogs

(1S)-1-(2-Methoxy-5-methylphenyl)ethanol serves as a chiral intermediate for constructing the benzylic stereocenter in tolterodine and related muscarinic acetylcholine receptor antagonists [1]. The defined (S)-configuration enables stereoselective elaboration to 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol intermediates, which are subsequently aminated to yield the active pharmaceutical ingredient . Process chemistry groups developing novel synthetic routes to tolterodine analogs or exploring structure-activity relationships around the benzylic position should procure the (1S)-enantiomer specifically, as substitution with the (1R)-form or racemic material would compromise stereochemical fidelity and produce the incorrect stereoisomer of the final drug candidate.

Chiral Pool Synthesis for Complex Natural Product and Pharmaceutical Intermediates

The (1S)-1-(2-methoxy-5-methylphenyl)ethanol scaffold functions as a chiral pool starting material for the construction of more complex stereochemical architectures. The benzylic alcohol can undergo stereospecific transformations—including Mitsunobu inversion, oxidation to the corresponding ketone followed by stereoselective reduction, or activation as a leaving group for SN2 displacement—to transfer or invert chirality in downstream synthetic sequences [1]. Academic and industrial synthetic chemistry laboratories requiring a well-characterized chiral benzylic alcohol with defined (S)-configuration for method development or total synthesis should evaluate this scaffold relative to other chiral alcohol starting materials, considering the commercial availability at 95% purity with batch-specific analytical documentation .

Pharmacophore Validation and Fragment-Based Screening for Chiral Enzyme Inhibitors

For fragment-based drug discovery campaigns targeting enzymes with chiral binding pockets, (1S)-1-(2-methoxy-5-methylphenyl)ethanol represents a validated fragment with established sEH binding affinity (IC50 = 1 nM for elaborated derivatives) [1]. The chiral benzylic alcohol moiety can serve as a hydrogen bond donor/acceptor anchor point, while the 2-methoxy-5-methylphenyl aromatic system provides hydrophobic surface complementarity. Screening groups validating enzyme inhibitor pharmacophores or seeking to expand fragment libraries with chiral, sp³-rich scaffolds should consider this compound, noting the >2,000-fold CYP2C9 selectivity window that reduces off-target confounding in cellular and in vivo validation studies.

Quote Request

Request a Quote for (1S)-1-(2-methoxy-5-methylphenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.